molecular formula C14H16N4O3S B2940598 1-(cyclopropylsulfonyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide CAS No. 1428373-33-4

1-(cyclopropylsulfonyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide

Cat. No.: B2940598
CAS No.: 1428373-33-4
M. Wt: 320.37
InChI Key: HNGNXQBROQRNAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclopropylsulfonyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a cyclopropylsulfonyl group, an indazole moiety, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclopropylsulfonyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide typically involves multiple steps, starting with the preparation of the cyclopropylsulfonyl group and the indazole ring. These components are then coupled using azetidine-3-carboxamide as the core structure. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to control the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. Continuous flow chemistry and automated systems are often employed to ensure consistency and efficiency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylsulfonyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or triethylamine (Et3N).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

1-(Cyclopropylsulfonyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide has shown promise in several scientific research applications:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

  • Biology: It has been studied for its potential biological activity, including its effects on various cellular processes.

  • Medicine: The compound is being investigated for its therapeutic potential, particularly in the treatment of certain diseases.

  • Industry: Its unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(cyclopropylsulfonyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(Cyclopropylsulfonyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • Indazole derivatives: These compounds share the indazole ring but may have different substituents or functional groups.

  • Azetidine derivatives: These compounds contain the azetidine ring but differ in their other structural elements.

  • Cyclopropylsulfonyl derivatives: These compounds include the cyclopropylsulfonyl group but vary in their core structures.

The uniqueness of this compound lies in its combination of these three distinct structural elements, which contribute to its diverse range of applications and potential benefits.

Properties

IUPAC Name

1-cyclopropylsulfonyl-N-(1H-indazol-6-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c19-14(10-7-18(8-10)22(20,21)12-3-4-12)16-11-2-1-9-6-15-17-13(9)5-11/h1-2,5-6,10,12H,3-4,7-8H2,(H,15,17)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGNXQBROQRNAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CC(C2)C(=O)NC3=CC4=C(C=C3)C=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.